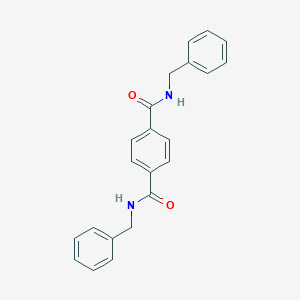

N,N'-dibenzylterephthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-dibenzylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-21(23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(26)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQGXDKJKYCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935783 | |

| Record name | N~1~,N~4~-Dibenzylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15771-25-2 | |

| Record name | MLS002704219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Dibenzylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of N,n Dibenzylterephthalamide Derivatives

Standard and Advanced Synthetic Routes to N,N'-Dibenzylterephthalamide

The most common and straightforward method for the synthesis of this compound is the acylation of benzylamine (B48309) with terephthaloyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, provides a high yield of the desired diamide. wikipedia.orglscollege.ac.in The reaction is typically carried out in a biphasic system or in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. organic-chemistry.orgbyjus.com

Standard Synthetic Protocol (Schotten-Baumann Conditions):

In a typical procedure, a solution of terephthaloyl chloride in an inert organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, is added dropwise to a stirred solution of two equivalents of benzylamine. actamedicamarisiensis.ro An acid scavenger, commonly a tertiary amine like triethylamine (B128534) or pyridine, or an aqueous base like sodium hydroxide, is included to drive the reaction to completion. organic-chemistry.orgjk-sci.com The reaction is often performed at room temperature and results in the precipitation of the this compound product, which can then be isolated by filtration and purified by recrystallization.

| Reactants | Reagents/Solvents | Conditions | Product |

| Terephthaloyl chloride | Benzylamine (2 eq.) | Dichloromethane, Triethylamine | This compound |

| Terephthaloyl chloride | Benzylamine (2 eq.) | Water/Dichloromethane, NaOH | This compound |

Advanced Synthetic Routes:

To enhance reaction rates, improve yields, and simplify purification, microwave-assisted synthesis has emerged as a valuable alternative to conventional heating. mdpi.com Microwave irradiation can significantly reduce reaction times for the synthesis of terephthalamide (B1206420) derivatives. researchgate.netacs.orgdtu.dk This technique has been successfully applied to the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) to produce various terephthalamides, highlighting its potential for the efficient synthesis of this compound from different starting materials. researchgate.net

| Method | Key Advantages | Typical Reaction Time |

| Conventional Heating | Well-established, simple setup | Hours to days |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields | Minutes to hours mdpi.comresearchgate.net |

Synthesis of this compound Analogues and Related Amides

The synthesis of analogues of this compound follows similar synthetic principles, primarily involving the condensation of terephthaloyl chloride with a variety of substituted primary amines. This modular approach allows for the introduction of a wide range of functional groups, enabling the systematic study of structure-property relationships in the resulting supramolecular assemblies.

The rational design of supramolecular systems often begins with the synthesis of molecular precursors, or "tectons," that contain the necessary recognition motifs for self-assembly. In the context of terephthalamides, these precursors are designed to form predictable hydrogen-bonding patterns, leading to the formation of one-dimensional tapes, sheets, or more complex architectures. nih.gov

A common strategy involves the use of amino acid esters as the primary amine component in the reaction with terephthaloyl chloride. This approach yields terephthalamides bearing chiral side chains and additional hydrogen-bonding sites, which can influence the packing and helicity of the resulting supramolecular structures. mdpi.com The synthesis of these precursors is generally achieved under standard acylation conditions.

| Amine Precursor | Resulting Terephthalamide Analogue | Potential Supramolecular Feature |

| Methyl ester of L-leucine | N,N'-bis((S)-1-carbomethoxy-3-methylbutyl)terephthalamide | Chiral recognition, helical assemblies |

| Methyl ester of glycine | N,N'-bis(carbomethoxymethyl)terephthalamide | Enhanced hydrogen-bonding network |

| 4-Methoxybenzylamine | N,N'-bis(4-methoxybenzyl)terephthalamide | Altered electronic properties, potential for different packing motifs |

| 4-Nitrobenzylamine | N,N'-bis(4-nitrobenzyl)terephthalamide | Stronger dipole-dipole interactions, charge-transfer possibilities |

The synthesis of poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar, represents an extension of this chemistry to the preparation of polymeric supramolecular systems. nih.govresearchgate.netrsc.org Here, the polycondensation of p-phenylenediamine (B122844) and terephthaloyl chloride leads to a rigid-rod polymer that self-assembles into highly ordered, robust fibers through a network of intermolecular hydrogen bonds. researchgate.netrsc.org

Derivatization Strategies for Tunable Supramolecular Properties

One of the most effective strategies is the introduction of substituents on the benzyl (B1604629) rings. Electron-donating or electron-withdrawing groups can modulate the acidity of the amide N-H proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the N-H···O=C hydrogen bonds that are fundamental to the self-assembly of these molecules. nih.govnih.govscilit.commdpi.com

For instance, introducing an electron-donating group like a methoxy (B1213986) group (-OCH3) at the para position of the benzyl ring can increase the electron density on the amide nitrogen, potentially strengthening the hydrogen bond. Conversely, an electron-withdrawing group like a nitro group (-NO2) would be expected to weaken the hydrogen bond by decreasing the basicity of the carbonyl oxygen. mdpi.com

| Substituent on Benzyl Ring (para-position) | Electronic Effect | Predicted Influence on N-H···O=C Hydrogen Bond Strength |

| -OCH3 | Electron-donating | Increase |

| -CH3 | Electron-donating | Slight Increase |

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing | Decrease |

| -NO2 | Strongly electron-withdrawing | Significant Decrease |

Beyond electronic effects, steric hindrance introduced by bulky substituents can also play a crucial role in dictating the packing arrangement and morphology of the resulting supramolecular structures. By carefully selecting the size and position of substituents, it is possible to control the formation of different polymorphs or to favor specific self-assembled architectures.

Another derivatization strategy involves the modification of the amide nitrogen itself. Replacing one of the benzyl groups with a smaller alkyl group, for example, would alter the steric environment around the amide bond and could lead to different packing arrangements.

Supramolecular Assembly Principles and Hierarchical Organization of N,n Dibenzylterephthalamide

Fundamental Non-Covalent Interactions in N,N'-Dibenzylterephthalamide Self-Assembly

The primary driving forces behind the self-assembly of this compound are a combination of hydrogen bonding, π-π stacking, and other weaker intermolecular forces. These interactions work in concert to guide the molecules into well-defined, one-dimensional chains that subsequently form higher-order structures.

The amide functional groups in this compound play a crucial role in its self-assembly through the formation of robust N-H···O hydrogen bonds. In the crystalline state, this compound molecules are linked by these classical hydrogen bonds, forming chains that extend parallel to the short axis of the crystal. ethernet.edu.et This type of hydrogen bonding is a recurring motif in the packing of disubstituted terephthalamides. ethernet.edu.et The hydrogen bond forms between the hydrogen atom of the amino group of one molecule and the oxygen atom of the carbonyl group of an adjacent molecule. mdpi.com

The strength and directionality of these N-H···O hydrogen bonds are fundamental to the formation of the primary one-dimensional structure of the supramolecular assembly. The energy of these hydrogen bonds typically ranges from 10 to 40 kJ mol⁻¹. nih.gov This interaction is highly directional and contributes significantly to the stability of the resulting molecular chains. The formation of these hydrogen-bonded networks is a key factor in the gelation process observed in similar amide-containing molecules.

Table 1: Hydrogen Bond Parameters in Amide Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) |

| Amide Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | 10 - 40 |

Aromatic π-π stacking interactions are another significant contributor to the self-assembly of this compound. These non-covalent interactions occur between the aromatic rings of the terephthalamide (B1206420) core and the benzyl (B1604629) substituents. While individually weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions provides substantial stability to the supramolecular structure. nih.govnih.gov

In the solid state, the packing of this compound is augmented by C-H···π interactions, a related form of aromatic interaction. ethernet.edu.et The geometry of these interactions can vary, with common arrangements including face-to-face (sandwich) and edge-to-face (T-shaped) orientations. At shorter distances (under 5 Å), there is a preference for parallel, offset π-π stacking, similar to the structure of graphite. At larger separations (over 5 Å), perpendicular arrangements become more dominant. The presence of π-π stacking is often a key factor in the formation of ordered nanostructures in aromatic-rich molecules.

Table 2: Characteristics of π-π Stacking Interactions

| Stacking Geometry | Description | Typical Interplanar Distance (Å) |

| Parallel Displaced | Aromatic rings are parallel but offset from one another. | < 5 |

| Perpendicular (T-shaped) | The edge of one aromatic ring points towards the face of another. | > 5 |

Mechanisms of Supramolecular Self-Organization

The transition from individual this compound molecules to macroscopic, ordered structures is a dynamic process influenced by external conditions. The mechanisms of this self-organization are critically dependent on factors such as the solvent environment and temperature, which can direct the assembly into different pathways, leading to varied morphologies.

The choice of solvent plays a pivotal role in the self-assembly of this compound, primarily through its influence on the solubility of the molecule and its ability to compete for hydrogen bonding sites. The gelation process is highly dependent on the relationship between the gelator and the solvent, which is governed by molecular polarity and structure. nih.gov

In nonpolar or weakly polar solvents, the strong intermolecular hydrogen bonding between the amide groups is favored, leading to the formation of one-dimensional molecular chains and subsequent gelation. Aromatic solvents, in particular, have been shown to promote the formation of transparent gels at low concentrations for similar gelators. nih.gov Conversely, in polar, protic solvents that can act as hydrogen bond donors or acceptors, the solvent molecules can compete with the intermolecular N-H···O interactions, potentially disrupting the self-assembly process or leading to different aggregated states. The polarity of the organic solvent plays an important role in the gelation process. nih.gov The complexity of the self-assembly pathway can be influenced by the solvent, with some solvents favoring the formation of helical supramolecular polymers while others may lead to off-pathway aggregates.

Table 3: Solvent Effects on Supramolecular Assembly

| Solvent Type | Interaction with Gelator | Expected Outcome for Self-Assembly |

| Nonpolar (e.g., cyclohexane) | Minimal interaction, promotes solute-solute interactions. | Strong gelation, formation of fibrous networks. |

| Aromatic (e.g., toluene) | π-π interactions with aromatic moieties of the gelator. | Can promote gelation at low concentrations. |

| Polar Aprotic (e.g., acetone) | Dipole-dipole interactions. | Variable, can support or hinder gelation. |

| Polar Protic (e.g., ethanol) | Competes for hydrogen bonding sites. | May inhibit gelation or lead to different assemblies. |

Temperature is a critical parameter that controls the thermodynamics and kinetics of the self-assembly of this compound. The self-assembly process is typically thermoreversible, meaning that the assembled structures can be dissociated upon heating and reformed upon cooling. This behavior is characteristic of organogels formed through non-covalent interactions. ethernet.edu.et

Upon heating, the increased thermal energy can overcome the weak non-covalent interactions, leading to the dissolution of the self-assembled network and a transition from a gel to a sol state. Specifically, heating leads to a reduction in the strength of hydrogen bonds. For amide-containing molecules, an increase in temperature can be observed through a shift in the N-H stretching vibration in infrared spectra, indicating a weakening of the hydrogen bonds. The disassembly at higher temperatures and reassembly upon cooling is a hallmark of temperature-induced reversible self-assembly.

The cooling rate can also influence the morphology of the resulting structures. Slow cooling often allows for the formation of more thermodynamically stable, crystalline structures, while rapid cooling can trap the system in a kinetically favored, metastable gel state. The temperature at which the gel-to-sol transition occurs is an important characteristic of the stability of the organogel.

Formation of Ordered Supramolecular Architectures

The formation of ordered supramolecular architectures from this compound would be primarily driven by a combination of strong, directional hydrogen bonds and aromatic stacking interactions. The secondary amide groups (-CONH-) are excellent donors and acceptors for hydrogen bonds, creating linear chains or tapes of molecules. The phenyl rings of the terephthaloyl core and the benzyl substituents provide extensive surfaces for π-π stacking, which would further stabilize the assembly. The interplay and geometric arrangement of these non-covalent forces would dictate the ultimate morphology of the resulting supramolecular structures.

The propensity of this compound to form one-dimensional aggregates makes it a candidate for the construction of nanoscale fibers. In suitable solvents, typically those that are poor at solvating the amide groups, the molecules would be expected to self-assemble in a directional manner. The primary driving force for this anisotropic growth would be the intermolecular hydrogen bonding between the amide functionalities, leading to the formation of extended molecular chains. These primary chains could then associate laterally through π-π stacking of the aromatic rings, resulting in the formation of well-defined nanofibers. The diameter of such fibers would be dependent on the number of protofilaments that bundle together, a process influenced by factors such as solvent polarity, temperature, and concentration.

While this is a well-established mechanism for fiber formation in similar amide-containing molecules, specific research detailing the conditions and resulting morphology of nanofibers from this compound is not presently available in the reviewed literature.

Theoretically, the growth of nanoscale fibers of this compound could evolve into larger, more defined rod-shaped or even spear-shaped structures. This morphological evolution is often a result of a process known as hierarchical self-assembly, where nanoscale fibers act as building blocks for larger architectures. The precise control over the kinetics and thermodynamics of the self-assembly process can influence the final morphology.

For instance, slow solvent evaporation or cooling could promote the gradual and ordered aggregation of nanofibers into larger crystalline bundles, potentially leading to rod-like microstructures. The formation of more complex spear-shaped structures would imply a more intricate control over the growth process, possibly involving different growth rates at the ends of the rod-like assemblies or the influence of specific additives or surfaces. However, it must be reiterated that no specific experimental evidence for the formation of rod-shaped or spear-shaped supramolecular structures from this compound has been found in the conducted literature searches.

The use of amide scaffolds for the synthesis of macrocycles and molecular cages is a sophisticated area of supramolecular and covalent chemistry. This typically involves the strategic design of precursor molecules that can be induced to form cyclic structures through intramolecular or intermolecular reactions.

In the context of this compound itself, it is a pre-formed, stable molecule and would not directly form a macrocycle or a cage without undergoing chemical modification or being used as a component in a larger assembly. For instance, if the terephthalamide unit were to be part of a more flexible molecule with reactive ends, it could potentially undergo a cyclization reaction to form a macrocycle. Similarly, to form a cage, this compound would need to be functionalized to act as a panel or strut in a larger, three-dimensional structure, which would then be stitched together through covalent or coordination bonds.

While the principles of using amide-containing building blocks for the construction of macrocycles and cages are well-established, there is no available research that specifically employs this compound as a direct precursor or building block for such supramolecular architectures.

Crystal Engineering and Solid State Forms of N,n Dibenzylterephthalamide

Single-Crystal X-ray Diffraction Analysis of N,N'-Dibenzylterephthalamide

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. youtube.com This method has been instrumental in elucidating the detailed solid-state structure of this compound. The analysis reveals that the molecule possesses crystallographic inversion symmetry. znaturforsch.comznaturforsch.com

Single crystals suitable for X-ray analysis can be obtained by methods such as slow evaporation of a solvent. znaturforsch.comnih.gov For this compound, single crystals were successfully grown from a dimethylformamide (DMF) solution. znaturforsch.com The crystallographic data provides a foundational understanding of its solid-state architecture. znaturforsch.com

Elucidation of Crystal Packing Motifs

The crystal structure of this compound is characterized by a distinct packing pattern. The molecules are organized into chains through classical N-H···O=C hydrogen bonds. znaturforsch.comznaturforsch.com These chains are aligned parallel to the short axis of the crystal. znaturforsch.comznaturforsch.com This arrangement is a common feature observed in other disubstituted terephthalamides. znaturforsch.com

Analysis of Intermolecular Hydrogen Bond Geometries

The primary intermolecular interaction governing the crystal packing of this compound is the classical N-H···O hydrogen bond. znaturforsch.com These bonds link the molecules into infinite chains. znaturforsch.comznaturforsch.com The geometric parameters of these hydrogen bonds, such as the donor-acceptor distance and the angle, are critical in determining the strength and directionality of the interaction. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value znaturforsch.com |

| Chemical Formula | C22H20N2O2 |

| Formula Weight | 344.41 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1193(4) |

| b (Å) | 7.9152(6) |

| c (Å) | 11.2311(8) |

| α (°) | 85.056(6) |

| β (°) | 77.214(6) |

| γ (°) | 81.385(6) |

| Volume (ų) | 436.52(6) |

| Z | 1 |

Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govresearchgate.net Pseudopolymorphism refers to different crystal forms that result from the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. nih.govresearchgate.net The study of these different solid-state forms is crucial as they can exhibit distinct physical and chemical properties.

Identification and Characterization of Crystalline Forms

For this compound, while extensive studies on a wide range of polymorphs have not been reported, the existing crystallographic data provides a definitive characterization of one crystalline form. znaturforsch.com The identification of different crystalline forms often depends on the crystallization conditions, such as the choice of solvent. mdpi.com Different solvents can lead to the formation of distinct polymorphs or pseudopolymorphs. nih.govresearchgate.net For instance, N,N'-dithiobisphthalimide has been shown to form various polymorphs and solvates depending on the crystallization solvent. nih.govresearchgate.net

The characterization of different crystalline forms typically involves techniques like single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy. These methods can distinguish between different crystal lattices and provide information on their thermal properties and stability.

Factors Influencing Polymorphic Transformation

The transformation from one polymorphic form to another can be influenced by several factors, including temperature, pressure, and mechanical stress. sevenstarpharm.comnih.gov These factors can alter the thermodynamic stability of different polymorphs, potentially inducing a phase transition. sevenstarpharm.com

Temperature: Changes in temperature can affect the Gibbs free energy of different polymorphs, potentially making a less stable form more favorable at higher temperatures. sevenstarpharm.com

Pressure: High pressure generally favors polymorphs with higher density and more compact crystal packing. sevenstarpharm.com

Solvent: The solvent used for crystallization plays a critical role in determining which polymorphic form is obtained. mdpi.com The interaction between the solute and solvent molecules can influence the nucleation and growth of a specific crystal structure.

Mechanical Stress: Processes such as grinding, milling, and compression can introduce mechanical energy into the system, which can be sufficient to induce a polymorphic transformation. nih.gov

Energetic Landscape of Polymorphic Forms

The different polymorphic forms of a compound exist at different energy levels, creating an "energetic landscape." researchgate.netgerit-brandenburg.de The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. Other, less stable forms are known as metastable polymorphs. researchgate.net

Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of different polymorphs and construct an energy landscape. gerit-brandenburg.de This landscape provides valuable insights into the thermodynamic stability relationships between the different crystalline forms. researchgate.net Understanding the energetic landscape is crucial for controlling the desired polymorphic form during manufacturing and storage. gerit-brandenburg.de

Co-crystallization Strategies for this compound

Co-crystallization is a technique used to design multi-component crystalline solids with tailored physicochemical properties. This approach involves combining a target molecule, in this case, this compound, with a stoichiometric amount of a selected co-former molecule in the same crystal lattice. The resulting co-crystals can exhibit improved characteristics such as solubility, stability, and bioavailability compared to the individual components.

The design of co-crystals of this compound can be guided by the principles of the supramolecular synthon approach. This strategy focuses on the identification and utilization of robust and predictable non-covalent interactions, known as supramolecular synthons, to direct the assembly of molecules into a desired crystalline architecture. These synthons are structural units within a crystal that are formed by intermolecular interactions.

In the context of this compound, the amide functional groups present in the molecule are key to forming strong and directional hydrogen bonds. These groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of predictable hydrogen-bonding patterns with suitable co-formers. The aromatic rings in the dibenzyl and terephthalamide (B1206420) moieties can also participate in π-π stacking interactions, further stabilizing the crystal structure. By understanding the hierarchy and reliability of these intermolecular interactions, it is possible to rationally design co-crystals with specific structures and properties.

The choice of a co-former is a critical step in the successful design of co-crystals. For this compound, potential co-formers should possess complementary functional groups capable of forming robust supramolecular synthons with the amide groups of the target molecule. A variety of small molecular weight compounds, often referred to as "co-formers," can be considered.

Key considerations for co-former selection include:

Hydrogen Bonding Capability: Co-formers with functional groups such as carboxylic acids, alcohols, phenols, and other amides are prime candidates as they can readily form hydrogen bonds with the N-H and C=O groups of this compound.

Molecular Shape and Size: The steric compatibility between this compound and the co-former can influence the packing efficiency and stability of the resulting co-crystal.

Miscibility and Glass Transition Temperature: In the context of creating stable amorphous systems, factors like the miscibility of the components and their glass transition temperatures are important thermodynamic and kinetic parameters to consider.

The selection process often involves a combination of theoretical predictions, such as database mining for known interaction patterns, and experimental screening.

Several experimental techniques can be employed to prepare co-crystals of this compound. These methods can be broadly categorized as either solvent-based or solid-based.

Solvent-Based Methods:

Solvent Evaporation: This is a widely used and reliable method where stoichiometric amounts of this compound and the co-former are dissolved in a common solvent. The solvent is then allowed to evaporate slowly, leading to the formation of co-crystals.

Slurrying: In this technique, a suspension of the target compound and co-former is stirred in a small amount of a solvent in which they have limited solubility. Over time, the initial solid phases can transform into the more stable co-crystal phase.

Cooling Crystallization: This method involves dissolving the components in a solvent at an elevated temperature and then gradually cooling the solution to induce co-crystallization.

Antisolvent Crystallization: An antisolvent, in which the co-crystal components are insoluble, is added to a solution of the components, causing the co-crystal to precipitate.

Solid-Based and Other Methods:

Grinding: Mechanochemical grinding, either neat (without solvent) or liquid-assisted (with a small amount of solvent), involves grinding the solid components together to induce co-crystal formation.

Hot Melt Extrusion: This solvent-free method involves melting and mixing the components, followed by cooling and solidification to form the co-crystal.

Spray Drying: A solution of the components is atomized into a hot gas stream, leading to rapid solvent evaporation and co-crystal formation.

Supercritical Fluid Technology: Supercritical fluids, such as carbon dioxide, can be used as a medium for co-crystallization.

Below is an interactive table summarizing common co-crystal preparation methods.

| Method Category | Specific Technique | Brief Description |

| Solvent-Based | Solvent Evaporation | Dissolving components in a solvent and allowing it to evaporate slowly. |

| Slurrying | Stirring a suspension of components in a small amount of solvent. | |

| Cooling Crystallization | Inducing crystallization by gradually lowering the temperature of a saturated solution. | |

| Antisolvent Addition | Adding a solvent in which the components are insoluble to a solution to cause precipitation. | |

| Solid-Based | Grinding | Mechanically grinding the solid components together, with or without a small amount of liquid. |

| Other | Hot Melt Extrusion | Melting and mixing the components before cooling to form the co-crystal. |

| Spray Drying | Rapidly evaporating solvent from an atomized solution. | |

| Supercritical Fluid | Utilizing a supercritical fluid as the crystallization medium. |

Crystal Growth Methodologies and Morphological Control

The growth of high-quality single crystals of this compound is essential for its structural characterization and for understanding its physical properties. The external shape, or habit, of a crystal is determined by the relative growth rates of its different crystallographic faces, which can be influenced by various crystallization conditions.

The morphology of this compound crystals can be significantly affected by the conditions under which they are grown. Controlling these parameters is crucial for obtaining crystals with desired shapes and sizes, which can impact downstream processing and material performance.

Key crystallization conditions that influence crystal habit include:

Solvent: The choice of solvent can have a profound effect on crystal morphology. The interaction between the solvent and specific crystal faces can inhibit or promote growth in certain directions. For instance, recrystallization from different solvents can lead to different crystal habits, such as tabular or long tabular forms.

Supersaturation: As the driving force for crystallization, the level of supersaturation can impact both nucleation and growth rates, thereby affecting the final crystal shape.

Temperature: Temperature influences solubility, nucleation, and growth kinetics. Slower cooling rates generally favor the growth of larger, more well-defined crystals.

Additives: The presence of impurities or intentionally added "tailor-made" additives can alter the crystal habit by selectively adsorbing to specific crystal faces and inhibiting their growth.

For a related compound, N,N′-dicyclohexylterephthalamide (DCHT), studies have shown that different solvents like deionized water, ethanol, and N,N-dimethylformamide lead to particle-like, cuboid, and large rectangular crystals, respectively. This highlights the significant role of the solvent in directing crystal morphology.

Gel-phase crystallization is a valuable technique for growing high-quality single crystals by suppressing convection and slowing down the diffusion of molecules. This method can be particularly useful for compounds that tend to form small or poorly-defined crystals from solution.

In this technique, a gel matrix, such as silica (B1680970) gel or agarose, provides a three-dimensional, porous network through which reactants can diffuse slowly. This controlled mass transport leads to a slower rate of nucleation and growth, which often results in the formation of larger and more perfect crystals. The gel medium holds the growing crystals in place, preventing them from sedimenting or colliding, which can cause defects.

There are two primary setups for gel growth:

Single-Diffusion: One reactant is incorporated into the gel, and the other is layered on top as a solution. The second reactant diffuses into the gel, and crystals form where the reactants meet at an appropriate concentration.

Double-Diffusion (Counter-Diffusion): A U-shaped tube is used, with the gel at the bottom separating solutions of the two reactants in each arm. The reactants diffuse towards each other through the gel, and crystals grow in the region where they meet.

This method offers a simple and inexpensive way to potentially grow high-quality single crystals of this compound, which are crucial for definitive structural analysis.

Computational and Theoretical Investigations of N,n Dibenzylterephthalamide Systems

Molecular Dynamics Simulations of N,N'-Dibenzylterephthalamide Aggregation

Molecular dynamics simulations would typically be used to model the behavior of multiple this compound molecules in a simulated environment (e.g., in a solvent or in the solid state) over time. These simulations could provide insights into the initial stages of aggregation, the formation of clusters, and the dynamics of the self-assembly process. Key parameters such as temperature, pressure, and solvent type would be varied to understand their influence on aggregation.

Density Functional Theory (DFT) Calculations for Intermolecular Interactions

DFT calculations are a powerful tool for investigating the non-covalent interactions that drive the self-assembly of molecules like this compound. These calculations can be used to determine the strength and geometry of hydrogen bonds between the amide groups, as well as π-π stacking interactions between the benzyl (B1604629) and terephthaloyl rings. An energy decomposition analysis could further break down the interaction energies into electrostatic, dispersion, and exchange-repulsion components, providing a detailed understanding of the forces at play.

Prediction of Self-Assembly Pathways and Final Architectures

Computational approaches, often combining elements of molecular dynamics and DFT, can be utilized to predict the likely pathways of self-assembly and the resulting supramolecular architectures. By simulating the system from a random distribution of molecules, it is possible to observe the spontaneous formation of ordered structures. These simulations can help identify key intermediates and transition states along the assembly pathway, leading to a better understanding of how the final, stable structures are formed.

Computational Screening of Polymorphic Landscape and Relative Stabilities

Crystal structure prediction methods, which often employ a combination of force-field-based searches and subsequent DFT-based energy rankings, could be used to explore the polymorphic landscape of this compound. This would involve generating a multitude of plausible crystal packing arrangements and then calculating their relative lattice energies to predict which polymorphs are thermodynamically most stable. The inclusion of temperature and pressure effects could provide a more complete picture of the polymorphic behavior.

Quantum Chemical Studies

Broader quantum chemical studies, including higher levels of theory beyond standard DFT, could be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the this compound molecule. These studies can provide valuable data to complement experimental findings and to parameterize force fields for larger-scale molecular dynamics simulations.

While these methodologies are standard in the field of computational chemistry and materials science, their specific application to this compound with published, detailed research findings, including data tables, is not currently available. Further experimental and computational research would be needed to generate the specific data required to fully address the outlined topics for this particular compound.

Applications of N,n Dibenzylterephthalamide in Functional Materials Non Biomedical Focus

Role in Porous Organic Materials and Cages

The molecular structure of N,N'-dibenzylterephthalamide is inherently suited for the construction of porous organic materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=O) on the amide groups, combined with the aromatic rings, allows for the formation of predictable and robust hydrogen-bonded networks. researchgate.netznaturforsch.comznaturforsch.com

The crystal structure of this compound reveals that the molecules possess crystallographic inversion symmetry. researchgate.netznaturforsch.comznaturforsch.com Classical N-H···O hydrogen bonds are crucial in linking individual molecules together, forming extended one-dimensional chains. researchgate.netznaturforsch.comznaturforsch.com These chains can then further organize through weaker interactions, such as C-H···π interactions, creating a three-dimensional supramolecular architecture. researchgate.netznaturforsch.comznaturforsch.com This ordered packing can lead to the formation of materials with intrinsic porosity. While the direct synthesis of discrete porous organic cages (POCs) using solely this compound has not been extensively detailed, its structural motifs are analogous to ligands used in the formation of metal-organic frameworks (MOFs) and other porous coordination polymers. researchgate.net The terephthalamide (B1206420) unit can act as a rigid linker, and the benzyl (B1604629) groups can influence the pore size and functionality of the resulting porous structure. The principle of self-assembly through hydrogen bonding and aromatic stacking is a cornerstone in the design of porous organic materials, suggesting the potential of this compound and its derivatives in this field. nih.gov

Development of Supramolecular Gels and Networks

The same intermolecular forces that enable the formation of porous crystalline solids also drive the self-assembly of this compound into supramolecular gels in appropriate solvents. Supramolecular gels are formed when low-molecular-weight gelators (LMWGs) self-assemble into a three-dimensional network that immobilizes the solvent. mdpi.comnih.govnih.gov

The formation of these networks is critically dependent on a balance of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com In the case of this compound, the amide groups provide strong, directional hydrogen bonds, leading to the formation of one-dimensional fibrillar structures. nih.govnih.gov The aromatic rings of both the terephthalamide core and the benzyl substituents contribute to π-π stacking interactions, which further stabilize the fibrous network. mdpi.com The interplay of these forces allows the molecules to self-organize into entangled fibers that create the gel network.

While specific studies detailing the gelation properties of this compound are not abundant, the general principles of organogel formation by aromatic amide-containing molecules are well-established. mdpi.comnih.govnih.gov The choice of solvent is crucial, as it must be effectively "trapped" by the self-assembled network without disrupting the intermolecular interactions that form the network itself.

Integration into Optoelectronic Materials

Aromatic amides, also known as aramids, are a class of materials that can exhibit interesting photophysical properties, including luminescence. researchgate.net The integration of luminescent moieties into polymer backbones containing amide linkages has been a strategy for developing fluorescent high-performance materials. researchgate.netrsc.org While detailed studies on the specific optoelectronic properties of this compound are limited, the general characteristics of aromatic amides suggest its potential in this area.

The luminescence in such compounds often arises from the conjugated aromatic systems. researchgate.netresearchgate.net Aromatic imide and amide-based organic small molecules have garnered attention as emitters in organic light-emitting diodes (OLEDs) due to their rigid structures and potential for high fluorescence quantum yields. rsc.org The strong electron-withdrawing nature of the imide/amide groups can also play a role in the electronic properties of these materials. rsc.org

Generic studies on gels containing amine or amide groups have shown that these functionalities can lead to intrinsic photoluminescence. nih.gov This emission is thought to arise from the formation of conjugated species through reactions between amide or amino groups. nih.gov This suggests that supramolecular assemblies of this compound, such as gels or thin films, could potentially exhibit useful optical properties.

Material Additives for Structural or Supramolecular Modification

One of the most well-documented applications of terephthalamide derivatives is their use as nucleating agents for polymers. nih.govacs.orgspecialchem.comhuji.ac.il Nucleating agents are additives that accelerate the crystallization of a polymer by providing sites for the initiation of crystal growth. specialchem.comhuji.ac.il This results in a higher degree of crystallinity and a finer spherulitic morphology, which can significantly enhance the mechanical and thermal properties of the polymer. researchgate.net

For instance, N,N,N′,N′-tetraalkyl terephthalamide (TATA) has been shown to be an effective nucleating agent for polypropylene (B1209903) (PP), inducing the formation of the β-crystalline form. researchgate.net The addition of TATA leads to a substantial decrease in the size of the spherulites in PP and improves its impact strength, flexural strength, and modulus. researchgate.net Similarly, N,N′-dicyclohexyl-terephthalamide has been identified as an efficient nucleating agent for isotactic polypropylene. nih.govacs.org

The mechanism behind this nucleating effect is believed to involve the self-assembly of the terephthalamide additive within the polymer melt to form a fibrillar network. This network then acts as a template for the epitaxial crystallization of the polymer chains. The amide functional groups are crucial as they promote the one-dimensional crystal growth of the additive, leading to a high surface-to-volume ratio which is advantageous for nucleation. nih.govacs.org Given these findings with structurally similar compounds, this compound is a strong candidate for use as a nucleating agent to modify the crystalline structure and enhance the performance of various semi-crystalline polymers.

Table 1: Effect of Terephthalamide Additives on Polymer Properties

| Polymer | Terephthalamide Additive | Observed Effects |

| Polypropylene (PP) | N,N,N′,N′-tetraalkyl terephthalamide (TATA) | Induces β-crystal formation, increases crystallinity, reduces spherulite size, improves impact strength, flexural strength, and modulus. researchgate.net |

| Isotactic Polypropylene (iPP) | N,N′-dicyclohexyl-terephthalamide (DCHT) | Acts as an efficient nucleating agent, promoting crystallization. nih.govacs.org |

Design of Responsive Supramolecular Systems

Supramolecular materials, by virtue of their non-covalent interactions, are inherently dynamic and can be designed to respond to external stimuli such as temperature, pH, light, or the presence of specific chemical species. nih.govnih.govnih.gov The self-assembly of this compound into higher-order structures like gels or liquid crystals is governed by a delicate balance of intermolecular forces. Altering this balance with an external trigger can lead to a macroscopic change in the material's properties, forming the basis of a responsive system.

For example, in supramolecular gels held together by hydrogen bonds and π-π stacking, changes in temperature can modulate the strength of these interactions, potentially leading to a reversible gel-to-sol transition. mdpi.comrroij.com Similarly, the introduction of photo-responsive moieties into the molecular structure of the gelator can allow for light-induced gelation or dissolution. researchgate.net While specific examples of this compound being used in stimuli-responsive systems are not yet prevalent in the literature, the fundamental principles of supramolecular chemistry suggest its potential in this area. The amide linkages and aromatic rings provide a robust platform for self-assembly, which could be made responsive by chemical modification of the benzyl groups or the terephthalamide core to include stimuli-sensitive functionalities. The development of such "smart" materials based on terephthalamide building blocks is an active area of research with potential applications in sensors, actuators, and controlled release systems. nih.govnih.gov

Q & A

Q. What are the optimal solvent systems and reaction conditions for synthesizing N,N'-dibenzylterephthalamide, and how do they influence yield?

Methodological Answer: Aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) are preferred for terephthalamide synthesis due to their ability to stabilize intermediates and enhance reaction kinetics. For example, polyamide synthesis often employs DMAc under reflux (164–167°C) with rigorous exclusion of moisture to prevent side reactions . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometry (e.g., 1:2 molar ratio of terephthaloyl chloride to benzylamine derivatives), and inert gas purging to mitigate hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Essential precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as amides can cause irritation .

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, especially during high-temperature reactions .

- Waste Disposal: Segregate waste in labeled containers for professional treatment to prevent environmental contamination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm benzyl group integration (δ ~4.3–4.5 ppm for –CH–) and terephthaloyl backbone signals (δ ~7.8–8.2 ppm for aromatic protons) .

- FT-IR: Key peaks include N–H stretching (3300–3500 cm) and C=O vibrations (1650–1700 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:

- Solvent Correction: Simulate NMR chemical shifts using software (e.g., Gaussian, ADF) with explicit solvent models (e.g., DMSO or CDCl) .

- Dynamic NMR: Analyze temperature-dependent spectra to identify rotameric equilibria or slow conformational changes .

- X-ray Crystallography: Resolve solid-state structures to cross-validate computational geometries .

Q. What mechanistic pathways govern the formation of byproducts during this compound synthesis?

Methodological Answer: Common byproducts include hydrolyzed terephthalic acid (from moisture) or mono-benzylated intermediates (incomplete substitution). To investigate:

Q. How does the steric bulk of benzyl substituents influence the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (T) of derivatives with varying substituents (e.g., para- vs. ortho-benzyl groups) .

- Dynamic Mechanical Analysis (DMA): Measure glass transition temperatures (T) to correlate steric hindrance with polymer backbone rigidity .

- Molecular Dynamics Simulations: Model steric interactions to predict stability under thermal stress .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar aprotic solvents?

Methodological Answer: Contradictions may arise from impurities, crystallinity, or solvent batch variability. Mitigation steps:

- Purification: Recrystallize the compound from ethanol/water mixtures to remove oligomeric impurities .

- Differential Scanning Calorimetry (DSC): Assess crystallinity, as amorphous phases exhibit higher solubility .

- Standardized Solvent Testing: Use USP-grade solvents (e.g., DMF with ≥99% purity) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.